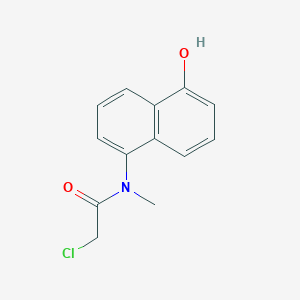![molecular formula C20H23N3O2 B2482949 3-(3-(dimethylamino)benzoyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one CAS No. 1251544-58-7](/img/structure/B2482949.png)
3-(3-(dimethylamino)benzoyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a dimethylamino group, which is a common functional group in organic chemistry. It consists of a nitrogen atom attached to two methyl groups and another carbon-containing group . The benzoyl group is a common acyl group derived from benzoic acid, consisting of a phenyl group attached to a carbonyl . The compound also appears to contain a pyrido-diazocinone ring, which is a type of heterocyclic compound. Heterocycles are common in many natural and synthetic compounds, including many drugs .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, without specific data, I can’t provide a detailed analysis .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the dimethylamino group could participate in acid-base reactions, and the benzoyl group could undergo reactions typical of carbonyl compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the dimethylamino group could make it a weak base, and the benzoyl group could make it somewhat polar .Applications De Recherche Scientifique
Anticancer Properties
This compound exhibits promising anticancer activity due to its unique chemical structure. Researchers have investigated its effects on various cancer cell lines, including breast cancer (MCF-7), liver cancer (HepG2), and lung fibroblasts (WI-38). Notably, it shows potent activity against HepG2 cells, making it a potential candidate for further development in cancer therapy .
Antioxidant Activity
The compound has demonstrated significant antioxidant properties. It effectively scavenges free radicals and protects cells from oxidative damage. Its radical-scavenging ability, measured using the ABTS assay, surpasses that of other related compounds .
Hydrogen Bonding Interactions
Through molecular docking studies, researchers found that the compound interacts favorably with specific amino acid residues in binding pockets. Notably, it forms hydrogen bonds with Arg184 and Lys179, stabilizing its position within the binding site. The binding score suggests promising potential for drug development .
Hypoxia-Inducible Factor (HIF) Modulation
Given its unique structure, this compound may influence HIF pathways. Researchers are exploring its effects on HIF activation and downstream signaling, which could have implications for conditions related to hypoxia and tissue oxygenation .
Photocatalysis and Photothermal Applications
Due to its chromophoric properties, the compound may find applications in photocatalysis and photothermal therapy. Researchers are investigating its behavior under light irradiation and its potential for energy conversion and localized heating .
Novel Heterocyclic Synthesis
Beyond its biological activities, the compound serves as a valuable precursor for synthesizing novel heterocyclic compounds. Researchers have successfully transformed it into pyrazolo[1,5-a]pyrimidine, tetrazolo[1,5-a]pyrimidine, imidazo[1,2-a]pyrimidine, and other derivatives with diverse properties .
Orientations Futures
Propriétés
IUPAC Name |
11-[3-(dimethylamino)benzoyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-21(2)17-6-3-5-15(10-17)20(25)22-11-14-9-16(13-22)18-7-4-8-19(24)23(18)12-14/h3-8,10,14,16H,9,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBLKTCWYXYKHOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CC3CC(C2)C4=CC=CC(=O)N4C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(dimethylamino)benzoyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


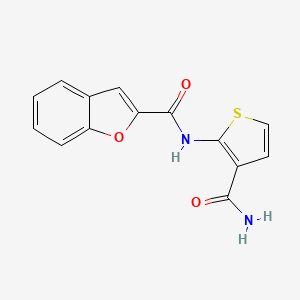
![Imidazo[1,2-a]pyrimidine-7-carboxylic acid;hydrochloride](/img/structure/B2482871.png)
![(E)-N-(benzo[d]thiazol-2-yl)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide](/img/structure/B2482873.png)
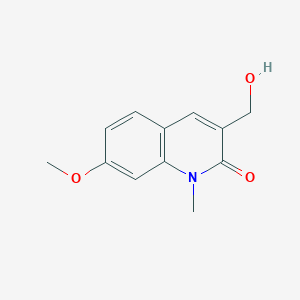
![(2Z)-2-[(2-{5-[(4-chlorophenyl)sulfanyl]-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl}hydrazin-1-yl)methylidene]-4,4,4-trifluoro-3-oxobutanenitrile](/img/structure/B2482876.png)
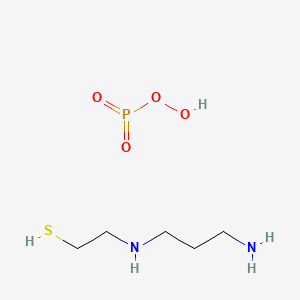
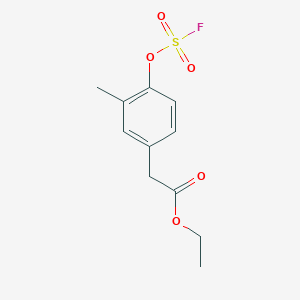
![1-[(3-chlorophenyl)methyl]-4-nitro-1H-pyrazole-3-carboxylic acid](/img/structure/B2482879.png)
![3-(2,4-difluorobenzyl)-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2482881.png)
![3-(3-fluorophenyl)-8-(4-(3-methoxyphenyl)piperazine-1-carbonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2482884.png)
![3-hydroxy-N'-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2482887.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(phenylthio)propanamide](/img/structure/B2482888.png)
